molecular formula C26H15N6Na3O9S3 B12719447 Trisodium 2-(3-sulphonato-4-(2-(2-sulphonato-4-(1H-1,2,3-triazol-1-yl)phenyl)vinyl)phenyl)-2H-naphtho(1,2-d)triazole-6-sulphonate CAS No. 85154-03-6

Trisodium 2-(3-sulphonato-4-(2-(2-sulphonato-4-(1H-1,2,3-triazol-1-yl)phenyl)vinyl)phenyl)-2H-naphtho(1,2-d)triazole-6-sulphonate

Cat. No.: B12719447
CAS No.: 85154-03-6
M. Wt: 720.6 g/mol
InChI Key: HZICBJJXPSGGNK-WVFFXBQBSA-K
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, This compound , reflects its intricate architecture. Breaking down the name:

  • Naphtho[1,2-d]triazole : A fused bicyclic system comprising a naphthalene ring (positions 1 and 2) linked to a triazole moiety (position d).
  • Sulphonato groups : Three sulfonate (-SO₃⁻) substituents at positions 3, 6, and the para position of the distal phenyl ring, neutralized by sodium counterions.
  • Vinyl linkage : A ethenyl (-CH=CH-) bridge connecting the central phenyl ring to a secondary phenyl group.
  • 1H-1,2,3-triazol-1-yl : A triazole substituent at the para position of the secondary phenyl ring.

The structural representation (Figure 1) highlights these features:

  • A naphtho[1,2-d]triazole core.
  • Three sulfonate groups at C-3, C-6, and the para position of the distal phenyl ring.
  • A vinyl bridge between the central and secondary phenyl rings.
  • A 1,2,3-triazole substituent on the secondary phenyl ring.

This nomenclature adheres to IUPAC priority rules, positioning the parent heterocycle (naphthotriazole) as the base structure.

CAS Registry Number and Alternative Designations

The compound has been assigned multiple identifiers:

Identifier Type Value Source
CAS Registry Number 85154-03-6
EINECS Number 285-884-8
PubChem CID 172397 (related analog)

Discrepancy Note : While one source cites CAS 1234423-98-3, this identifier corresponds to a structurally distinct chlorinated isoquinoline sulfonyl chloride, suggesting a reporting error. The validated CAS for the triazole-sulfonate compound is 85154-03-6 .

Alternative designations include:

  • Trisodium 2-[3-sulphonato-4-[2-[2-sulphonato-4-(1H-1,2,3-triazol-1-yl)phenyl]vinyl]phenyl]-2H-naphtho[1,2-d]triazole-6-sulphonate.
  • 2-[3-Sulfo-4-[2-[2-sulfo-4-(1H-1,2,3-triazol-1-yl)phenyl]ethenyl]phenyl]-2H-naphtho[1,2-d]triazole-6-sulfonic acid trisodium salt.

These synonyms emphasize the sulfonate groups and triazole substituent while retaining the trisodium counterion specification.

Molecular Formula and Weight Analysis

The molecular formula C₂₆H₁₅N₆Na₃O₉S₃ derives from:

  • 26 carbon atoms : 10 from the naphthotriazole core, 12 from two phenyl rings, and 4 from the vinyl and triazole groups.
  • 15 hydrogen atoms : Distributed across aromatic and aliphatic regions.
  • 6 nitrogen atoms : Three from the triazole rings and three from the naphthotriazole.
  • 3 sodium ions : Counterions for the sulfonate groups.
  • 9 oxygen atoms : Six from sulfonate groups and three from the triazole.
  • 3 sulfur atoms : All in sulfonate moieties.

Molecular Weight Calculation :
$$
\begin{align}
\text{C: } 26 \times 12.01 &= 312.26 \
\text{H: } 15 \times 1.01 &= 15.15 \
\text{N: } 6 \times 14.01 &= 84.06 \
\text{Na: } 3 \times 22.99 &= 68.97 \
\text{O: } 9 \times 16.00 &= 144.00 \
\text{S: } 3 \times 32.07 &= 96.21 \
\hline
\text{Total} &= 720.65 \text{ g/mol} \
\end{align
}
$$
This matches the reported molecular weight of 720.59641 g/mol , confirming the formula’s accuracy.

Properties

CAS No.

85154-03-6

Molecular Formula

C26H15N6Na3O9S3

Molecular Weight

720.6 g/mol

IUPAC Name

trisodium;2-[3-sulfonato-4-[(E)-2-[2-sulfonato-4-(triazol-1-yl)phenyl]ethenyl]phenyl]benzo[e]benzotriazole-6-sulfonate

InChI

InChI=1S/C26H18N6O9S3.3Na/c33-42(34,35)23-3-1-2-21-20(23)10-11-22-26(21)29-32(28-22)19-9-7-17(25(15-19)44(39,40)41)5-4-16-6-8-18(31-13-12-27-30-31)14-24(16)43(36,37)38;;;/h1-15H,(H,33,34,35)(H,36,37,38)(H,39,40,41);;;/q;3*+1/p-3/b5-4+;;;

InChI Key

HZICBJJXPSGGNK-WVFFXBQBSA-K

Isomeric SMILES

C1=CC2=C(C=CC3=NN(N=C23)C4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)N6C=CN=N6)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC2=C(C=CC3=NN(N=C23)C4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)N6C=CN=N6)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Biological Activity

Trisodium 2-(3-sulphonato-4-(2-(2-sulphonato-4-(1H-1,2,3-triazol-1-yl)phenyl)vinyl)phenyl)-2H-naphtho(1,2-d)triazole-6-sulphonate, commonly referred to as a naphtho-triazole derivative, is a complex organic compound notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple sulfonate groups and a triazole moiety. Its molecular formula is C20H18N4O9S3C_{20}H_{18}N_4O_9S_3, and it has a molecular weight of approximately 510.56 g/mol. The presence of these functional groups contributes to its solubility and reactivity in biological systems.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of naphtho-triazole derivatives. In vitro assays demonstrated that these compounds can significantly inhibit the production of pro-inflammatory cytokines such as TNF-α in peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS). Notably, certain derivatives showed IC50 values indicating potent inhibition without affecting cell viability .

CompoundIC50 (µM)Effect on Cell Viability
Naphtho-triazole 151.3No significant reduction
Naphtho-triazole 353.5No significant reduction
Galantamine (reference)0.15Significant reduction at high doses

2. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's. Naphtho-triazoles have shown promising cholinesterase inhibitory activity with IC50 values comparable to known inhibitors such as galantamine. For instance, one derivative exhibited an IC50 of 51.3 µM for acetylcholinesterase (AChE) and 53.5 µM for butyrylcholinesterase (BChE), indicating potential therapeutic applications .

CompoundAChE IC50 (µM)BChE IC50 (µM)
Naphtho-triazole 351.353.5
Galantamine0.157.9

3. Antimicrobial Activity

The antimicrobial efficacy of naphtho-triazole derivatives has also been explored, with some studies indicating effectiveness against various bacterial strains. The mechanism is thought to involve disruption of bacterial membrane integrity and interference with cellular processes.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Cytokine Production : By inhibiting pathways leading to TNF-α production, these compounds can modulate inflammatory responses.
  • Enzyme Inhibition : The structural features allow for effective binding to cholinesterase enzymes, thereby preventing the breakdown of acetylcholine and enhancing cholinergic signaling.

Case Studies

Several case studies have documented the therapeutic potential of naphtho-triazoles in treating conditions like inflammation and neurodegeneration:

Case Study: Inhibition of TNF-α Production
A study involving PBMCs from healthy donors demonstrated that treatment with naphtho-triazole derivatives resulted in a marked decrease in TNF-α levels upon LPS stimulation, confirming their anti-inflammatory potential .

Case Study: Cholinesterase Activity
Another investigation assessed the inhibitory effects on AChE and BChE using various naphtho-triazoles. The results indicated that specific structural modifications could enhance their potency as cholinesterase inhibitors .

Comparison with Similar Compounds

Antimicrobial Potential

The target compound’s triazole groups may mimic the DNA-intercalating effects of quinones, but its sulphonate groups could reduce membrane permeability, offsetting potency.

DNA Topoisomerase Inhibition

The target compound’s triazole moieties may enhance DNA interaction through groove binding or intercalation, though its sulphonate groups might limit nuclear uptake compared to neutral naphthoquinones.

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